molecular formula C17H17BrN2O4S B3744319 N-(4-bromophenyl)-3-(morpholine-4-sulfonyl)benzamide

N-(4-bromophenyl)-3-(morpholine-4-sulfonyl)benzamide

Cat. No.: B3744319
M. Wt: 425.3 g/mol
InChI Key: RWTYJGWKNKHROG-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-3-(morpholine-4-sulfonyl)benzamide is a benzamide derivative featuring a 4-bromophenyl group attached to the amide nitrogen and a morpholine sulfonyl substituent at the 3-position of the benzamide core (Figure 1). The morpholine sulfonyl moiety introduces a polar, cyclic amine group, which may enhance solubility and influence biological interactions.

For example, describes the synthesis of 4-[(4-bromophenyl)sulfonyl]benzoic acid via Friedel-Crafts sulfonylation of bromobenzene with tosyl chloride, followed by oxidation and conversion to an acyl chloride . Coupling this intermediate with 4-bromoaniline under Schotten-Baumann conditions could yield the target compound.

Potential Applications: Benzamide derivatives are frequently explored for pharmacological activities, including anticoagulant () and antiviral properties () . The morpholine sulfonyl group may modulate enzyme inhibition or receptor binding, though specific biological data for this compound requires further investigation.

Properties

IUPAC Name

N-(4-bromophenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4S/c18-14-4-6-15(7-5-14)19-17(21)13-2-1-3-16(12-13)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTYJGWKNKHROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-(morpholine-4-sulfonyl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Sulfonylation: The addition of a sulfonyl group to the morpholine ring.

    Amidation: The formation of the benzamide core by reacting the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C16H18BrN3O3S
Molecular Weight : 404.30 g/mol
IUPAC Name : N-(4-bromophenyl)-3-(morpholine-4-sulfonyl)benzamide

The compound features a bromophenyl group, a morpholine sulfonyl moiety, and a benzamide structure, which contributes to its diverse biological activities.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Similar compounds have shown effectiveness against various enzymes, notably carbonic anhydrases (CAs), which are involved in physiological processes such as respiration and acid-base balance. The sulfonamide group is known to interact with the active sites of enzymes, potentially leading to inhibition of their activity .

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of morpholine sulfonamides have been shown to inhibit the growth of cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). These compounds may induce apoptosis and inhibit tubulin polymerization, leading to cell cycle arrest .

Antibacterial Properties

This compound may also possess antibacterial activity. Compounds in this class have demonstrated effectiveness against various bacterial strains by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Case Study 1: Inhibition of Carbonic Anhydrase

In vitro studies have shown that related compounds can selectively inhibit carbonic anhydrase IX (CA IX) with low IC50 values, indicating strong binding affinity . The mechanism involves the formation of hydrogen bonds between the sulfonamide group and amino acid residues in the enzyme's active site.

Case Study 2: Anticancer Evaluation

A study focusing on sulfamoyl-benzamide derivatives found that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was able to induce apoptosis effectively, as evidenced by flow cytometry assays showing increased annexin V-FITC positivity in treated cells .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Morpholine Sulfonyl Derivatives

Compounds with morpholine sulfonyl groups exhibit distinct physicochemical profiles due to the polarity of the morpholine ring:

  • 4-Methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(4-morpholinylsulfonyl)benzamide (): Incorporates a methyl group and a thio-oxadiazole ring, which may enhance metabolic stability compared to the target compound .

Bromophenyl Sulfonamides

  • RS-1 enhances RAD51-mediated homologous recombination, suggesting sulfonamide derivatives can modulate DNA repair pathways .
  • 4-[(4-Bromophenyl)sulfonyl]-N-[3-methyl-1-oxo-1-(p-tolyl)butan-2-yl]benzamide (): Features a branched aliphatic chain, resulting in a lower melting point (154–155°C) compared to rigid aromatic analogs .

Heterocyclic Benzamides

  • Pyrazoline-linked acyl thioureas (): Exhibit melting points ranging from 125–197°C, influenced by thiourea hydrogen bonding .
  • Isoxazole derivatives (): Yields of 36–90% highlight synthetic challenges in introducing heterocycles, though these groups may improve target specificity .

Table 1: Comparison of Key Parameters

Compound Name/Structure Substituents Melting Point (°C) Yield (%) Notable Activity Reference
N-(4-Bromophenyl)-3-(morpholine-4-sulfonyl)benzamide Morpholine sulfonyl, 4-bromophenyl Not reported - Hypothesized enzyme inhibition -
RS-1 Benzylamino sulfonyl, 4-bromo Not reported - RAD51 activator
4-Methyl-N-...oxadiazole derivative Methyl, oxadiazole, morpholine sulfonyl Not reported - Not reported
N-(4-Bromophenyl)-3-(thiophen-2-ylcarbonylamino)benzamide Thiophen-2-ylcarbonylamino 141–174 65–86 Anticoagulant
4-[(4-Bromophenyl)sulfonyl]benzamide (7b) Sulfonyl, p-tolyl 154–155 86 Not reported

Key Observations :

Morpholine vs. Benzylamino Sulfonyl: Morpholine’s cyclic amine may improve aqueous solubility over benzylamino groups, critical for bioavailability.

Melting Points : Aromatic sulfonamides (e.g., ) generally exhibit higher melting points (>150°C) due to strong intermolecular forces .

Biological Activity

N-(4-bromophenyl)-3-(morpholine-4-sulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, synthesizing data from various studies and research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and a morpholine sulfonyl moiety linked to a benzamide structure . This configuration positions it within the category of sulfonamides, known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study highlighted the potential of sulfamoyl-benzamide derivatives as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which play critical roles in cancer cell proliferation. The compound showed an IC50 value of 2.88 ± 0.13 μM against h-NTPDase1, indicating potent inhibitory activity .

Antimicrobial Activity

The presence of the bromine atom in the structure has been linked to enhanced antimicrobial effects. A predictive analysis suggested that derivatives of this compound could exhibit anti-infective and antimycobacterial activities, making it a candidate for further investigation in treating infections .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of their activity. Additionally, the brominated phenyl group may enhance hydrophobic interactions, improving binding specificity and affinity towards target enzymes .

Case Studies and Experimental Findings

  • Inhibition of h-NTPDases : The compound was tested against various h-NTPDases, showing significant inhibitory effects that suggest potential applications in cancer therapy .
  • Antimicrobial Screening : Derivatives were screened for their antimicrobial properties, with results indicating promising activity against various bacterial strains. The structural modifications influenced their efficacy against biofilms and other microbial forms .
  • Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, contributing to its classification as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 2.88 ± 0.13 μM against h-NTPDase1
AntimicrobialPotential anti-infective properties
CytotoxicitySignificant cytotoxic effects on cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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